

Molecular weight and formula of Ethyl 5bromothiophene-3-carboxylate

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Compound of Interest

Ethyl 5-bromothiophene-3carboxylate

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An In-Depth Technical Guide to Ethyl 5-bromothiophene-3-carboxylate

This guide provides comprehensive information on the chemical properties, synthesis, and analytical consideration of **Ethyl 5-bromothiophene-3-carboxylate**, a key intermediate in the development of various organic compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Properties and Data

Ethyl 5-bromothiophene-3-carboxylate is an important organic reagent used as a building block in organic synthesis.[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C7H7BrO2S	PubChem[2]
Molecular Weight	235.10 g/mol	PubChem, Sigma-Aldrich[2][3]
CAS Number	170355-38-1	PubChem, ChemicalBook[1][2]
IUPAC Name	ethyl 5-bromothiophene-3- carboxylate	PubChem[2]



Experimental Protocols

A representative synthetic protocol for **Ethyl 5-bromothiophene-3-carboxylate** is detailed below. This method is based on the bromination of ethyl thiophene-3-carboxylate.

Synthesis of Ethyl 5-bromothiophene-3-carboxylate[1]

- Materials:
 - Ethyl thiophene-3-carboxylate (10 g, 67 mmol)
 - Aluminum chloride (20 g, 147 mmol)
 - o Bromine (4 ml, 73 mmol)
 - Dichloromethane (170 ml total)
 - Water and ice mixture
 - Magnesium sulfate
 - Heptane/Ethyl acetate mixture (9:1) for chromatography

Procedure:

- A solution of ethyl thiophene-3-carboxylate (10 g) in dichloromethane (160 ml) is prepared and cooled to 0°C.
- Aluminum chloride (20 g) is added portion-wise to the cooled solution.
- The reaction mixture is allowed to warm to room temperature.
- A solution of bromine (4 ml) in dichloromethane (10 ml) is added to the reaction medium.
- The reaction is allowed to proceed for 50 minutes at room temperature.
- The reaction is quenched by pouring the mixture into a water and ice mixture.
- The product is extracted with dichloromethane.



- The organic phase is dried over magnesium sulfate, filtered, and the solvent is evaporated under vacuum.
- The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 heptane/ethyl acetate mixture.
- This process yields 9 g (57%) of Ethyl 5-bromothiophene-3-carboxylate.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **Ethyl 5-bromothiophene-3-carboxylate**.



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Caption: Synthetic workflow for **Ethyl 5-bromothiophene-3-carboxylate**.

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References

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